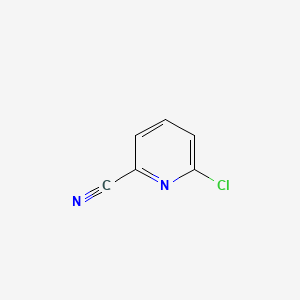

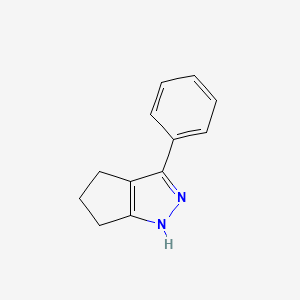

5-Methyl-1-phenyl-1H-pyrazole

Übersicht

Beschreibung

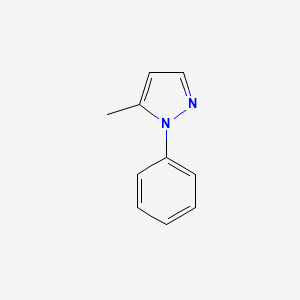

5-Methyl-1-phenyl-1H-pyrazole is a compound with the molecular formula C10H10N2. It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The pyrazole ring is considered an interesting class in drug discovery due to its broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis

The molecular structure of 5-Methyl-1-phenyl-1H-pyrazole has been analyzed using single crystal X-ray structural analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1-phenyl-1H-pyrazole include a molecular weight of 158.20 g/mol, a topological polar surface area of 17.8 Ų, and a complexity of 141 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- A specific derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, has been synthesized and studied for its effects on 4 T1 cells . It was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, and potentially inducing apoptosis .

Coordination Chemistry and Organometallic Chemistry

- In coordination chemistry and organometallic chemistry, pyrazoles are popular . They are often used as ligands to form complexes with metals . The specific applications and methods of “5-Methyl-1-phenyl-1H-pyrazole” in these fields are not detailed in the sources I found.

Synthesis of (aminomethyl)pyrazoles

- “5-Methyl-1-phenyl-1H-pyrazole” can be used as a reactant for the synthesis of (aminomethyl)pyrazoles . These compounds are used as Smoothened antagonists for hair inhibition .

Preparation of Pharmacologically Active Dialkylamino (phenyl-1H-pyrazolyl)butanols

- “5-Methyl-1-phenyl-1H-pyrazole” can also be used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .

Synthesis of Nonracemic γ-bicyclic Heteroarylpiperazine- and Heteroarylpiperidine-substituted Prolinylthiazolidines

- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a derivative of “5-Methyl-1-phenyl-1H-pyrazole”, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Antimicrobial Applications

- Pyrazole derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Herbicidal Applications

- Pyrazole derivatives have shown inhibitory effects on the growth of various plants, indicating potential use as herbicides .

Structural and Spectral Investigations

Safety And Hazards

Zukünftige Richtungen

Given the broad spectrum of biological activities of pyrazole derivatives, there is significant interest in further studying these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action, and exploring potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPOQOUSJKAZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218464 | |

| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-phenyl-1H-pyrazole | |

CAS RN |

6831-91-0 | |

| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.